4H-Benzo[a]quinolizin-4-one
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Overview
Description
4H-Benzo[a]quinolizin-4-one is a unique heterocyclic compound with valuable physicochemical properties.
Synthetic Routes and Reaction Conditions:
Dearomatization–Rearomatization Strategy: This method involves the direct ortho C–H bond functionalization of pyridines under metal-free conditions.
One-Pot Multicomponent Approach: Using carbon dioxide as a C1 precursor, this method employs Ag2O in conjunction with Cs2CO3 to promote a multicomponent tandem reaction forming two new C–C and one new C–N bonds.
Tandem Horner–Wadsworth–Emmons Olefination/Cyclisation: This method allows facile access to substituted 4H-quinolizin-4-ones encoded with a range of functional groups.
Industrial Production Methods:
- The industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.
Types of Reactions:
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products:
- The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
4H-Benzo[a]quinolizin-4-one has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism by which 4H-Benzo[a]quinolizin-4-one exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
4H-Benzo[a]quinolizin-4-one can be compared with other similar compounds, highlighting its uniqueness:
Properties
CAS No. |
61259-58-3 |
---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[a]quinolizin-4-one |
InChI |
InChI=1S/C13H9NO/c15-13-7-3-6-12-11-5-2-1-4-10(11)8-9-14(12)13/h1-9H |
InChI Key |
GVSAARYACCSJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=CC=CC3=O |
Origin of Product |
United States |
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